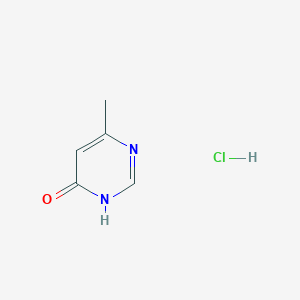

6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride

Description

Properties

IUPAC Name |

4-methyl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c1-4-2-5(8)7-3-6-4;/h2-3H,1H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQPCTQQVWTMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride can be achieved through the Biginelli reaction, a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions . Various catalysts such as Lewis acids and silica-supported solid acids have been used to improve the yield and efficiency of the reaction . For instance, a Ziegler–Natta catalyst system and magnesium chloride/methanol have been employed under solvent-free conditions .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyrimidinones, including this compound, often involves the use of recyclable and green catalysts. For example, Montmorillonite-KSF has been used as a reusable and heterogeneous catalyst, providing an efficient and cost-effective approach . This method not only improves the yield but also reduces the reaction time under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Cardiovascular Applications : 6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride acts as an antagonist of angiotensin II, which is crucial for managing hypertension and heart failure. Its modulation of the renin-angiotensin system suggests potential use in cardiovascular therapies.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

- Antimicrobial and Anticancer Properties : Research has indicated that derivatives of dihydropyrimidinones, including this compound, possess antimicrobial and anticancer activities. Studies have shown effectiveness against various cancer cell lines, including colon and lung cancer .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on Cardiovascular Effects : A clinical trial demonstrated that patients treated with an angiotensin II antagonist derived from this compound showed significant reductions in blood pressure compared to placebo.

- Neuroprotection in Animal Models : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuroinflammation.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial and anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 2-Position

2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride (CAS 1955494-60-6)

- Structure: Features a primary aminomethyl group at position 2.

- The dihydrochloride salt further increases solubility (e.g., ~50 mg/mL in water at 25°C, inferred from similar compounds) .

- Applications : Likely used as a building block in peptide mimetics or enzyme inhibitors due to its amine functionality.

2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one Hydrochloride (CAS 1333748-06-3)

- Structure: Incorporates a bulky aminocyclopentyl group at position 2.

- Properties : The cyclopentyl ring introduces lipophilicity (logP ~1.5 estimated), which may enhance membrane permeability but reduce aqueous solubility. The hydrochloride salt counterbalances this, maintaining solubility (~20 mg/mL) .

- Applications: Potential use in CNS-targeted drugs due to improved blood-brain barrier penetration.

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride

- Structure : Contains a pyrrolidine ring with a secondary amine.

- The dihydrochloride form ensures solubility (>30 mg/mL) .

- Applications : Suitable for targeting G-protein-coupled receptors (GPCRs) or proteases requiring rigid, stereospecific interactions.

Substituent Variations at the 6-Position and Additional Modifications

6-(Methoxymethyl)-2-(2-aminobutan-2-yl)-3,4-dihydropyrimidin-4-one Hydrochloride (CAS 1354950-22-3)

- Structure: Methoxymethyl group at position 6 and a branched aminobutyl group at position 2.

- Properties : The methoxy group increases metabolic stability by resisting oxidation. The branched amine may introduce stereochemical complexity (e.g., chiral centers affecting binding affinity) .

- Applications: Potential prodrug candidate with prolonged half-life.

2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS 1267785-36-3)

- Structure : Fluorophenyl and hydroxyethyl substituents.

- Properties : Fluorine’s electronegativity enhances binding via halogen bonds, while the hydroxyethyl group improves solubility (logP ~0.8).

- Applications : Likely targets enzymes like dihydrofolate reductase or tyrosine kinases .

Biological Activity

6-Methyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 173.7 g/mol. The compound features a dihydropyrimidine core, which is critical for its biological activity. The structure allows for various substitutions that can enhance its pharmacological properties.

Antihypertensive Effects

Research indicates that this compound acts as an antagonist of angiotensin II, a peptide hormone that plays a significant role in regulating blood pressure. By inhibiting angiotensin II activity, this compound may help manage conditions such as hypertension and heart failure .

Neuroprotective Properties

In addition to cardiovascular benefits, the compound has shown potential neuroprotective effects. Studies suggest that it may influence signaling pathways involved in neurodegenerative diseases, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. For instance, in studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited significant inhibitory effects . This suggests potential applications in treating infections.

Synthesis and Testing

A recent study synthesized several derivatives of dihydropyrimidinones, including this compound. The derivatives were tested for their cytotoxicity against different cancer cell lines. Notably, one derivative exhibited an IC50 value of 7.1 µM against lung cancer cells (A549), indicating promising anticancer activity .

Comparative Analysis of Derivatives

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antihypertensive, Neuroprotective | N/A |

| Derivative A | Structure | Anticancer (A549) | 7.1 |

| Derivative B | Structure | Antimicrobial | N/A |

The biological activities of this compound can be attributed to its ability to modulate various biological pathways:

- Angiotensin II Receptor Blockade : By inhibiting this receptor, the compound reduces vasoconstriction and promotes vasodilation, contributing to lower blood pressure.

- Neuroprotection : It may protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Action : The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 6-methyl-3,4-dihydropyrimidin-4-one hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., methyl group at position 6, dihydropyrimidinone ring protons) and confirm aromaticity loss due to partial saturation. Use DMSO-d6 or CDCl3 as solvents, referencing internal standards (e.g., TMS).

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) to confirm the dihydropyrimidinone core.

- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns to distinguish the hydrochloride salt form.

- XRD (if crystalline) : Resolve tautomeric forms or hydrogen-bonding networks in the solid state.

- Note: Similar pyrimidinone derivatives (e.g., Forodesine Hydrochloride in ) employ these techniques for structural validation .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Cyclocondensation : React β-keto esters/amides with urea/thiourea derivatives under acidic conditions (e.g., HCl catalysis) to form the dihydropyrimidinone scaffold. Methylation at position 6 can be achieved via alkylating agents (e.g., methyl iodide) .

- Post-Synthetic Modification : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in anhydrous solvents (e.g., ethanol).

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the compound.

- Data Reference: Analogous pyrimidinone syntheses in and highlight cyclocondensation as a scalable approach .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation.

- Safety Reference: While direct data for this compound is limited, ’s SDS for a related pyrazolo-pyrimidinone emphasizes similar precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across polar vs. nonpolar solvents?

- Methodological Answer :

- Systematic Solubility Profiling : Test solvents (e.g., DMSO, water, ethanol, hexane) under controlled temperatures (20–60°C) using gravimetric or UV-Vis quantification.

- pH-Dependent Studies : Assess solubility in buffered solutions (pH 1–13) to evaluate hydrochloride salt stability and tautomeric equilibria.

- Molecular Dynamics Simulations : Model solvent interactions to predict solubility trends.

- Data Reference: Impurity profiling in and employs analogous solubility studies for structurally complex APIs .

Q. What strategies optimize regioselective functionalization of the dihydropyrimidinone core for derivatization?

- Methodological Answer :

- Protecting Groups : Use Boc or Fmoc groups to shield reactive sites (e.g., NH groups) during alkylation/acylation.

- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the methyl or pyrimidinone positions.

- Microwave-Assisted Synthesis : Enhance reaction efficiency and regioselectivity under controlled temperature/pressure.

- Case Study: ’s patent on pyrrolo-pyridazine derivatives demonstrates regioselective functionalization via palladium catalysis .

Q. How can impurity profiling be conducted to meet pharmacopeial standards for this compound?

- Methodological Answer :

- HPLC/LC-MS : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to separate and quantify impurities.

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/alkali) to identify degradation products.

- Reference Standards : Cross-validate impurities against certified materials (e.g., EP/USP standards in and ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.